3-(4-Chloro-3-methylphenyl)pyrazole
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Overview
Description
MFCD32691158 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
The synthesis of MFCD32691158 involves several steps, starting from basic organic compounds. The synthetic routes typically include:
Initial Coupling Reaction: The process begins with the coupling of 1,4-diiodo-2,5-dibromobenzene with (3-cyanopropyl)di-isopropylsilylacetylene under specific conditions.
Linker Connection: The intermediate product is then connected using a dialkyne-type linker, which is functionalized with methoxynaphthalene units.
Trimerization and Aromatization: The final steps involve trimerization using 1,4-dibromobenzene linkers and a subsequent aromatization step to yield the desired compound.
Chemical Reactions Analysis
MFCD32691158 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like N-bromosuccinimide, leading to the formation of cationic radicals.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It undergoes substitution reactions with various reagents, forming new compounds with altered properties.
Scientific Research Applications
MFCD32691158 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of MFCD32691158 involves its interaction with specific molecular targets and pathways. It exerts its effects through:
Comparison with Similar Compounds
MFCD32691158 is unique compared to other similar compounds due to its specific structural and functional properties. Similar compounds include:
Cycloparaphenylenes: These compounds share a similar structural framework but differ in their reactivity and applications.
Phenothiazine Derivatives: These compounds have similar chemical properties but are used in different applications.
Properties
Molecular Formula |
C10H9ClN2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
5-(4-chloro-3-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9ClN2/c1-7-6-8(2-3-9(7)11)10-4-5-12-13-10/h2-6H,1H3,(H,12,13) |
InChI Key |
DUTDMLRVWQBYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=NN2)Cl |
Origin of Product |
United States |
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